5-Ethyl-3-methylbenzoic acid
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Overview
Description
5-Ethyl-3-methylbenzoic acid is an aromatic carboxylic acid with the molecular formula C10H12O2 It is a derivative of benzoic acid, characterized by the presence of an ethyl group at the 5th position and a methyl group at the 3rd position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-3-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene derivatives, followed by oxidation. For instance, 3-ethyl-5-methyltoluene can be oxidized using potassium permanganate to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic oxidation of suitable precursors under controlled conditions. The use of catalysts such as cobalt or manganese salts can enhance the efficiency of the oxidation process.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of benzyl alcohols or aldehydes.
Substitution: Formation of halogenated benzoic acids.
Scientific Research Applications
5-Ethyl-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Ethyl-3-methylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting molecular recognition and binding .
Comparison with Similar Compounds
3-Methylbenzoic acid: Lacks the ethyl group at the 5th position.
4-Ethylbenzoic acid: Has the ethyl group at the 4th position instead of the 5th.
2,5-Dimethylbenzoic acid: Contains two methyl groups at the 2nd and 5th positions.
Uniqueness: 5-Ethyl-3-methylbenzoic acid is unique due to the specific positioning of the ethyl and methyl groups, which can influence its reactivity and interactions compared to other benzoic acid derivatives .
Biological Activity
5-Ethyl-3-methylbenzoic acid (C10H12O2) is a benzoic acid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an ethyl group at the 5-position and a methyl group at the 3-position of the benzoic acid ring. This unique substitution pattern influences its chemical reactivity and biological interactions. The compound can engage in hydrogen bonding due to its carboxylic acid group, while the aromatic ring allows for π-π interactions with other aromatic compounds, enhancing its potential biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Interactions : The carboxylic group can form hydrogen bonds with enzymes, potentially modulating their activity.
- Protein Binding : The compound may influence protein conformation and function through hydrophobic interactions with its aromatic ring.
Antimicrobial Activity
Research has indicated that benzoic acid derivatives, including this compound, exhibit antimicrobial properties. A study evaluated various monoaromatic compounds for their ability to inhibit the growth of antibiotic-resistant bacteria. Although specific data on this compound is limited, related compounds have shown significant antimicrobial effects against pathogens like Staphylococcus aureus and Acinetobacter baumannii .
Antioxidant Properties
Antioxidant activity is another area where benzoic acid derivatives have been investigated. Compounds structurally similar to this compound have demonstrated the ability to scavenge free radicals, suggesting a potential role in mitigating oxidative stress-related diseases .
Cytotoxic Effects
Studies focusing on the cytotoxicity of benzoic acid derivatives have revealed varying effects on cancer cell lines. While specific data on this compound is scarce, related compounds have shown promise in inhibiting cell proliferation in cancer models. For instance, certain derivatives were found to activate proteasomal pathways involved in protein degradation, which could lead to apoptosis in cancer cells .
Case Studies and Research Findings
- Cell-Based Assays : In a study investigating the effects of benzoic acid derivatives on proteasome and autophagy pathways, several compounds showed enhanced activity in promoting enzyme functions associated with protein degradation. Although this compound was not specifically highlighted, the findings suggest that similar compounds could play a role in cancer therapeutics by modulating these pathways .
- In Silico Studies : Computational analyses have indicated that certain benzoic acid derivatives may serve as effective inhibitors of key enzymes involved in metabolic processes. These studies provide a framework for understanding how structural modifications can enhance biological activity .
Comparative Analysis with Similar Compounds
Compound | Position of Ethyl Group | Position of Methyl Group | Notable Biological Activity |
---|---|---|---|
This compound | 5 | 3 | Potential antimicrobial and antioxidant |
4-Ethylbenzoic acid | 4 | None | Moderate cytotoxicity |
3-Methylbenzoic acid | None | 3 | Limited bioactivity |
Properties
Molecular Formula |
C10H12O2 |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-ethyl-5-methylbenzoic acid |
InChI |
InChI=1S/C10H12O2/c1-3-8-4-7(2)5-9(6-8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
HMYMBGCKYVFVIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)C(=O)O |
Origin of Product |
United States |
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